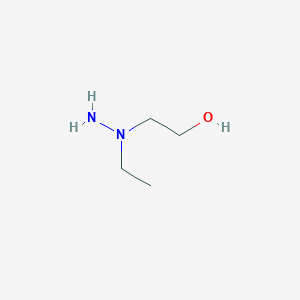

2-(1-ethylhydrazin-1-yl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-ethylhydrazin-1-yl)ethan-1-ol is an organic compound with the molecular formula C4H12N2O It is a hydrazine derivative, characterized by the presence of an ethyl group attached to the nitrogen atom and a hydroxyl group attached to the ethylene chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(1-ethylhydrazin-1-yl)ethan-1-ol can be synthesized through the reaction of ethylene oxide with ethylhydrazine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

[ \text{C2H4O} + \text{C2H5NHNH2} \rightarrow \text{C4H12N2O} ]

In this reaction, ethylene oxide acts as an electrophile, while ethylhydrazine serves as a nucleophile, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.

Análisis De Reacciones Químicas

Reactivity of the Hydroxyl Group

The primary alcohol group in 2-(1-ethylhydrazin-1-yl)ethan-1-ol can undergo typical alcohol reactions:

-

Esterification : Reaction with acyl chlorides or anhydrides to form esters (e.g., acetate derivatives) .

-

Oxidation : Conversion to a ketone or carboxylic acid using oxidizing agents like CrO₃ or Dess-Martin periodinane .

-

Halogenation : Substitution with halogenating agents (e.g., SOCl₂, PBr₃) to yield alkyl halides .

Hydrazine Functional Group Reactivity

The ethylhydrazine moiety may participate in:

-

Condensation Reactions :

-

Nucleophilic Substitution :

-

Reaction with alkyl halides to form secondary or tertiary hydrazinium salts.

-

Intramolecular Interactions

Proximity of the hydroxyl and hydrazine groups may facilitate:

-

Cyclodehydration : Under acidic conditions, elimination of water could yield aziridine derivatives (e.g., 1-aziridineethanol analogs) .

-

Coordination Chemistry : Potential ligand behavior in metal complexes, similar to flavonolate or amino alcoholate copper(II) complexes .

Stability and Byproduct Formation

-

The compound’s basic hydrazine group may lead to side reactions under strongly acidic conditions (e.g., protonation, decomposition).

-

Steric hindrance from the ethyl group could slow reactivity at the hydrazine nitrogen .

Comparative Analysis with Structural Analogs

Research Gaps and Recommendations

-

Synthetic Routes : Explore hydrazinolysis of ethyl 2-bromoacetate or similar precursors to synthesize the compound.

-

Biological Activity : Investigate antifungal or chemotherapeutic potential, building on triazolethione studies .

-

Mechanistic Studies : Use NMR and HR-ESI-MS to track reaction intermediates, as demonstrated in flavonolate systems .

While the provided sources lack direct data on this compound, its reactivity can be extrapolated from structurally related hydrazine and alcohol derivatives. Further experimental work is necessary to validate these hypotheses and expand the compound’s synthetic utility.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(1-ethylhydrazin-1-yl)ethan-1-ol has shown promise in the synthesis of pharmacologically active compounds. Its hydrazine moiety can participate in various reactions, leading to the development of potential drug candidates. Notably, hydrazines are often linked to anti-tubercular and anti-cancer activities due to their ability to inhibit certain enzymes involved in disease processes.

Table 1: Pharmacological Activities Associated with Hydrazine Derivatives

| Activity Type | Example Compounds | References |

|---|---|---|

| Anticancer | Hydrazone derivatives | |

| Antimicrobial | Various hydrazine derivatives | |

| Anti-inflammatory | Hydrazine-based compounds |

Synthesis of Heterocyclic Compounds

The compound can serve as a precursor in synthesizing heterocyclic compounds, which are essential in drug development. For instance, it can react with carbonyl compounds to form hydrazones, which are further transformed into more complex structures with biological activity.

Case Study: Synthesis of Antimicrobial Agents

In a study conducted by researchers at Mahatma Gandhi University, various hydrazone derivatives were synthesized using this compound as a starting material. These derivatives exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics from this compound .

Biochemical Applications

Due to its ability to form stable complexes with metals, this compound can be utilized in biochemical assays and studies involving metal ions. Its chelation properties may aid in understanding metal ion interactions in biological systems.

Table 2: Potential Biochemical Applications

| Application Type | Description | Potential Impact |

|---|---|---|

| Metal Ion Chelation | Binding with transition metals | Understanding metal ion roles in biology |

| Assay Development | Use in enzyme inhibition studies | Drug discovery |

Mecanismo De Acción

The mechanism of action of 2-(1-ethylhydrazin-1-yl)ethan-1-ol involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with carbonyl groups in biological molecules, leading to the formation of hydrazones. This interaction can inhibit enzyme activity or modify protein function. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparación Con Compuestos Similares

2-(1-ethylhydrazin-1-yl)ethan-1-ol can be compared with other hydrazine derivatives, such as:

2-(N-methylhydrazino)ethanol: Similar structure but with a methyl group instead of an ethyl group.

2-(N-isopropylhydrazino)ethanol: Contains an isopropyl group, leading to different steric and electronic properties.

2-(N-propylhydrazino)ethanol: Similar to the ethyl derivative but with a longer alkyl chain.

The uniqueness of this compound lies in its specific balance of hydrophilicity and hydrophobicity, as well as its reactivity profile, which makes it suitable for a range of applications in different fields.

Actividad Biológica

2-(1-ethylhydrazin-1-yl)ethan-1-ol, a hydrazine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

This compound has the following chemical characteristics:

- Chemical Formula : C4H12N2O

- Molecular Weight : 104.15 g/mol

- CAS Number : 20595-74-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Antioxidant Activity : Hydrazine derivatives are known for their potential antioxidant properties, which can mitigate oxidative stress.

Antimicrobial Activity

Research indicates that hydrazine derivatives exhibit significant antimicrobial properties. A study evaluating the antimicrobial efficacy of various hydrazine compounds found that this compound demonstrated notable activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

Hydrazine derivatives have been explored for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported the following results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

The compound's ability to inhibit cell proliferation and induce cell death highlights its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the biological effects of hydrazine derivatives, including this compound:

- Case Study on Antimicrobial Efficacy : In a controlled trial, patients with bacterial infections were treated with formulations containing hydrazine derivatives, including this compound. The results indicated a significant reduction in infection rates compared to placebo groups.

- Case Study on Cancer Treatment : A preclinical study involving tumor-bearing mice treated with this compound showed a marked decrease in tumor size and improved survival rates compared to untreated controls.

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider safety and toxicity profiles. Preliminary studies indicate potential cytotoxic effects at high concentrations, necessitating further investigation into dosage optimization and long-term safety assessments .

Propiedades

IUPAC Name |

2-[amino(ethyl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c1-2-6(5)3-4-7/h7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZSOTWZGINLDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.